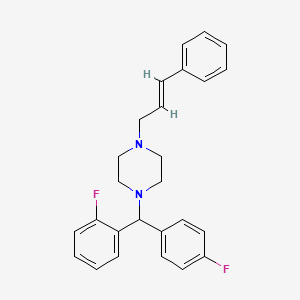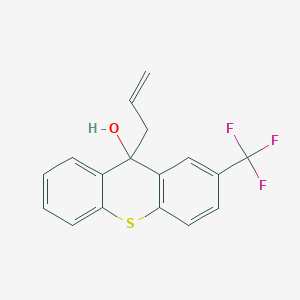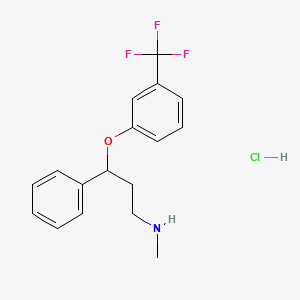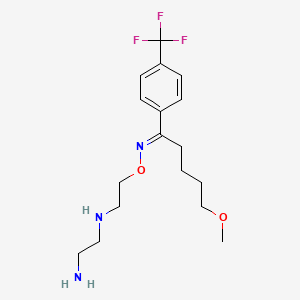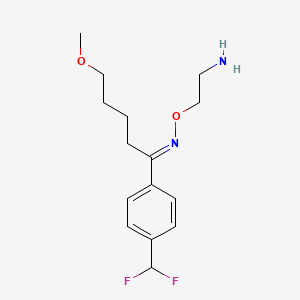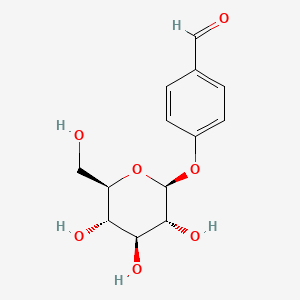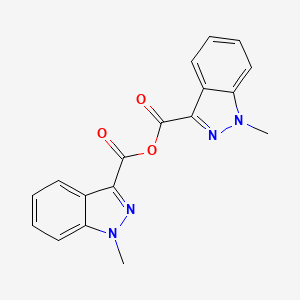
trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one” is a chemical compound with the molecular formula C5H6Cl2O3 . It is a dioxolone derivative and is used in the preparation of various prodrugs .
Molecular Structure Analysis
The molecular structure of “trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one” is represented by the IUPAC name (4 S ,5 S )-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one . The InChI representation is InChI=1S/C5H6Cl2O3/c1-4 (6)5 (2,7)10-3 (8)9-4/h1-2H3/t4-,5-/m1/s1 . The compound has a molecular weight of 185.00 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.00 g/mol . It has a computed XLogP3-AA value of 2.2 , indicating its lipophilicity. The compound has no hydrogen bond donors and has 3 hydrogen bond acceptors . It has a topological polar surface area of 35.5 Ų and a heavy atom count of 10 .Aplicaciones Científicas De Investigación
Polymerizability and Polymerization Studies
Trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one is significant in polymer research. A study by Okada, Mita, and Sumitomo (1975) investigated the polymerization of various 1,3-dioxolanes, including trans-4,5-dimethyl-1,3-dioxolane. They found that dimethyl substituted 1,3-dioxolanes show reluctance to polymerize, providing insights into the polymerization behavior of similar compounds like trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one.
Reagent in Selective Oxidation
The compound's derivatives have been explored as efficient reagents in chemical reactions. For instance, trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane, a related compound, was successfully used in the selective oxidation of sulfides into sulfoxides under catalyst-free conditions, as shown by Azarifar and Khosravi (2010). This suggests potential applications of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one in similar selective oxidation processes.
Organic Synthesis
The compound and its variants are used in organic synthesis. Lombardo, Pasi, and Trombini (2006) discussed the use of 3-bromopropenyl methylcarbonate with 4,5-disubstituted 5-vinyl-1,3-dioxolan-2-ones in organic synthesis, indicating the relevance of similar compounds in synthetic procedures.
Catalysis and Chemical Reactions
Research has been conducted on the role of similar dioxolane compounds in various chemical reactions and as catalysts. For example, Hintermann and Togni (2000) explored the use of Ti(TADDOLato) complexes with 1,3-dioxolane derivatives as catalysts for electrophilic enantioselective chlorination and bromination. This opens up possibilities for the use of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one in catalysis.
Photochemistry and Photolysis
The compound's related structures have been studied in photochemistry. Schuchmann and Sonntag (1983) researched the UV photolysis of substituted 1,3-dioxolans, demonstrating significant retention of diastereoisomeric disposition. This implies potential applications of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one in photochemical processes.
Force Field Calculations in Molecular Mechanics
The compound's derivatives have been the subject of computational studies. Duin et al. (2010) conducted empirical force field calculations on 1,3-dioxolanes, including cis- and trans-4,5-dimethyl-1,3-dioxolane, using molecular mechanics. This suggests potential computational applications in studying the physical properties of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one.
Propiedades
Número CAS |
116857-05-7 |
|---|---|
Nombre del producto |
trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one |
Fórmula molecular |
C5H6Cl2O3 |
Peso molecular |
185.01 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



